



Application Notes and Protocols for Electrophysiology Studies Using VU0240382 (ML133)

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Compound of Interest		
Compound Name:	VU0240382	
Cat. No.:	B10773471	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **VU0240382**, publicly known as ML133, a potent and selective small molecule inhibitor of the inwardly rectifying potassium (Kir) channel subfamily Kir2.x. These channels, particularly Kir2.1, are critical in establishing the resting membrane potential and modulating cellular excitability in various cell types, including cardiac myocytes and neurons. The targeted inhibition of Kir2.1 channels by **VU0240382** (ML133) offers a valuable tool for investigating the physiological and pathophysiological roles of these channels.

Mechanism of Action

VU0240382 (ML133) acts as a selective blocker of the pore of Kir2.x channels, thereby inhibiting the inward flow of potassium ions.[1] This blockade leads to a depolarization of the cell membrane. In cardiac myocytes, this manifests as a prolongation of the cardiac action potential, while in other cell types like microglia, it can influence processes such as proliferation and chemotaxis.[1][2]

Quantitative Data

The following tables summarize the inhibitory potency and selectivity of **VU0240382** (ML133) against various ion channels.



Table 1: Inhibitory Potency (IC50) of VU0240382 (ML133) on Kir Channel Subtypes

Channel Subtype	IC50 (μM) at pH 7.4	IC50 (μM) at pH 8.5	Reference(s)
mKir2.1	1.8	0.29	[3][4][5]
hKir2.2	2.9	-	[6]
hKir2.3	4.0	-	[6]
hKir2.6	2.8	-	[6]
rKir1.1 (ROMK)	> 300	85.5	[3][6]
rKir4.1	76	-	[3][6]
hKir7.1	33	-	[3][6]

Table 2: Selectivity Profile of VU0240382 (ML133) against Other Ion Channels

Channel/Receptor	Activity	Reference(s)
hERG	Modest Selectivity	[4]
KCNQ9	Inactive	[4]
Broad panel of 68 GPCRs, ion channels, and transporters	Relatively clean profile	[3][7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kir2.1 Current Measurement

This protocol is designed for recording Kir2.1 currents from stably transfected HEK293 cells.

1. Cell Preparation:

- Culture HEK293 cells stably expressing the Kir2.1 channel subunit.
- Plate cells onto glass coverslips 24-48 hours before the experiment.



2. Recording Solutions:

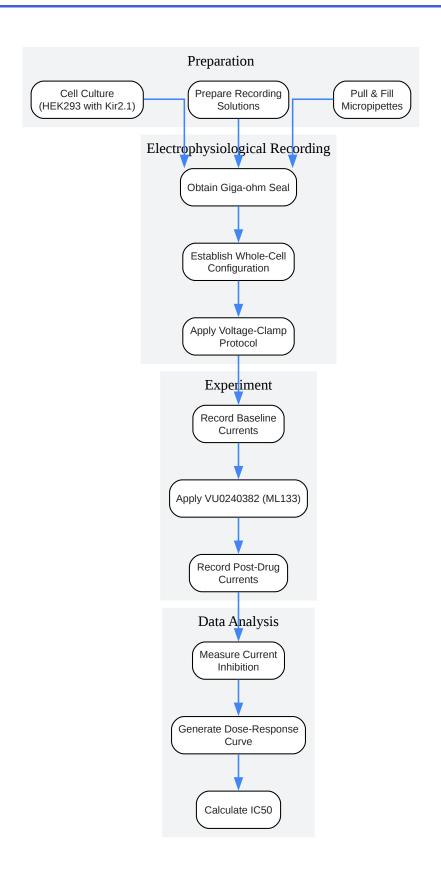
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 6 Glucose, 17.5 NaHCO₃,
 15 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 125 Potassium gluconate, 10 KCl, 5 HEPES, 5 EGTA, 2 MgCl₂, 0.6 CaCl₂, 4 Na₂ATP. Adjust pH to 7.2 with KOH.[2]
- 3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- Obtain a giga-ohm seal (>1 GΩ) on a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for pipette and whole-cell capacitance.
- 4. Voltage-Clamp Protocol:
- Hold the cell at a membrane potential of -80 mV.
- Apply a voltage step to -100 mV for 500 ms to elicit the inward Kir2.1 current.
- Follow with a voltage ramp from -100 mV to +100 mV over 1 second to monitor the current-voltage relationship and assess the quality of the recording.[3][4]
- Repeat this protocol at a frequency of 0.1 Hz (every 10 seconds).[3]
- 5. Drug Application:
- Prepare stock solutions of VU0240382 (ML133) in DMSO.
- Dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should typically be $\leq 0.1\%$.



- Apply the compound-containing solution to the cell via a perfusion system.
- Allow for a sufficient incubation time (e.g., 10-20 minutes) for the drug to reach its maximal effect, as the block by ML133 can be slow to develop.[3][8]
- 6. Data Analysis:
- Measure the peak inward current at -100 mV before and after drug application.
- Calculate the percentage of current inhibition for each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Visualizations

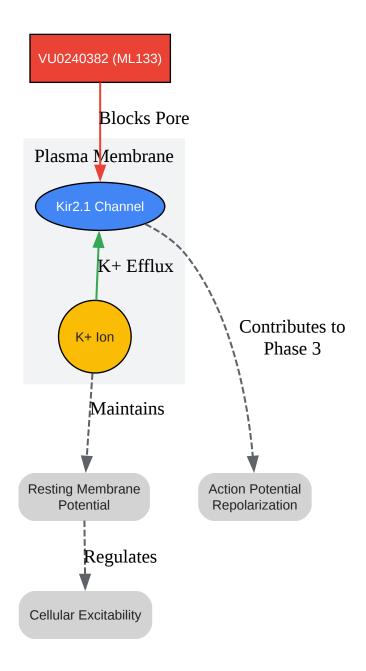




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Experimental workflow for electrophysiological characterization.





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Mechanism of action of VU0240382 (ML133) on Kir2.1 channels.

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